molecular formula C11H10N2O4 B8734810 2-(3-(2-Hydroxyacetyl)-1H-indazol-1-yl)acetic acid CAS No. 1386457-50-6

2-(3-(2-Hydroxyacetyl)-1H-indazol-1-yl)acetic acid

Cat. No.: B8734810
CAS No.: 1386457-50-6
M. Wt: 234.21 g/mol
InChI Key: WGHAGIBKJBIVHN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(3-(2-Hydroxyacetyl)-1H-indazol-1-yl)acetic acid is a useful research compound. Its molecular formula is C11H10N2O4 and its molecular weight is 234.21 g/mol. The purity is usually 95%.
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Properties

CAS No.

1386457-50-6

Molecular Formula

C11H10N2O4

Molecular Weight

234.21 g/mol

IUPAC Name

2-[3-(2-hydroxyacetyl)indazol-1-yl]acetic acid

InChI

InChI=1S/C11H10N2O4/c14-6-9(15)11-7-3-1-2-4-8(7)13(12-11)5-10(16)17/h1-4,14H,5-6H2,(H,16,17)

InChI Key

WGHAGIBKJBIVHN-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C(=NN2CC(=O)O)C(=O)CO

Origin of Product

United States

Synthesis routes and methods

Procedure details

The title compound was prepared in a similar manner as described by N. Yoshikawa et al., J. Org. Chem., 2002, 67, 2556-2565: A mixture of 2-(3-acetyl-1H-indazol-1-yl)acetic acid (100 mg, 0.46 mmol), TFA (0.71 mL, 0.92 mmol) and bis-(trifluoroacetoxy)-iodobenzene (394 mg, 0.92 mmol) in CH3CN (4 mL) and water (0.6 mL) was heated to reflux (90° C.) for 16 h. Solvents were evaporated and the crude product was purified by preparative HPLC (Waters Sunfire, C18-ODB, 5 μm, 30×100 mm, flow: 40 mL/min, eluent: 5-100% CH3CN/H2O/20 min, 100% CH3CN/2 min, CH3CN and H2O containing 0.1% TFA) to give after lyophilization of the purified fractions the title compound. MS (LC-MS): 233 [M+H]+; tR (HPLC conditions k): 2.41 min.
Quantity
100 mg
Type
reactant
Reaction Step One
Name
Quantity
0.71 mL
Type
reactant
Reaction Step One
Name
bis-(trifluoroacetoxy)-iodobenzene
Quantity
394 mg
Type
reactant
Reaction Step One
Name
Quantity
4 mL
Type
solvent
Reaction Step One
Name
Quantity
0.6 mL
Type
solvent
Reaction Step One

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